1-Cyclopropylpropan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

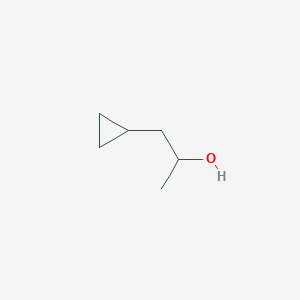

1-Cyclopropylpropan-2-ol is an organic compound with the molecular formula C6H12O It is a secondary alcohol featuring a cyclopropyl group attached to the second carbon of a propanol chain

準備方法

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of diiodomethane with 4-penten-2-ol. This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity.

化学反応の分析

Types of Reactions: 1-Cyclopropylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Various alcohols or hydrocarbons.

Substitution: Compounds with different functional groups replacing the hydroxyl group.

科学的研究の応用

Medicinal Chemistry

1-Cyclopropylpropan-2-ol has been explored for its potential as a pharmacologically active agent. The cyclopropyl group is known to enhance binding affinity in various biological systems due to its ability to fit into specific enzyme pockets, as demonstrated in studies on B-cell lymphoma 6 (BCL6) inhibitors. In these studies, the cyclopropyl substituent was found to optimize shape complementarity with the target protein, leading to improved cellular activity and potency compared to other substituents .

Antimicrobial Activity

Research has indicated that compounds containing cyclopropane structures exhibit significant antimicrobial properties. A study focused on amide derivatives of cyclopropane, including this compound, demonstrated notable antibacterial and antifungal activities. The mechanism of action was investigated through molecular docking studies, which revealed strong binding affinities with target proteins involved in microbial resistance .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including the reaction of cyclopropyl halides with alcohols or through reduction processes involving cyclopropyl ketones. Its utility as an intermediate in organic synthesis is highlighted by its role in generating more complex structures. For instance, it can be transformed into cyclopropylamines or used in the synthesis of bioactive molecules .

Case Study 1: BCL6 Inhibitors

In a study aimed at discovering new chemical series for BCL6 inhibition, this compound derivatives were synthesized and evaluated for their binding affinity to the BTB domain of BCL6. The results showed that the introduction of the cyclopropyl group significantly enhanced binding interactions, leading to a tenfold increase in cellular potency compared to non-cyclopropyl counterparts .

| Compound | Binding Affinity (nM) | Cellular Activity (IC50 nM) |

|---|---|---|

| Non-cyclopropyl variant | 1000 | 570 |

| Cyclopropyl derivative | 26 | 57 |

Case Study 2: Antimicrobial Efficacy

A series of cyclopropane-containing amides were synthesized, including derivatives of this compound. These compounds were tested against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 5 µg/mL against resistant strains. The study employed molecular docking to elucidate binding interactions with target enzymes like CYP51 involved in fungal sterol biosynthesis .

| Compound | MIC (µg/mL) | Target Enzyme |

|---|---|---|

| This compound | 5 | CYP51 |

| Control (without cyclopropane) | >100 | - |

作用機序

The mechanism of action of 1-Cyclopropylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules.

類似化合物との比較

Cyclopropylmethanol: Another cyclopropyl-containing alcohol with similar chemical properties.

Cyclopropylcarbinol: A compound with a cyclopropyl group attached to a different carbon in the alcohol chain.

Uniqueness: Its cyclopropyl group and secondary alcohol functionality make it a valuable compound in various fields of research and industry .

生物活性

1-Cyclopropylpropan-2-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a propan-2-ol backbone. Its molecular formula is C6H12O, with a molecular weight of approximately 100.16 g/mol. The presence of the cyclopropyl group imparts distinct steric and electronic properties that influence its interaction with biological targets.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant activity in modulating neurotransmitter systems. Specifically, studies suggest that this compound can interact with various receptors in the central nervous system, potentially influencing pathways associated with mood and behavior.

For instance, cyclopropyl derivatives have been shown to affect serotonin and norepinephrine pathways, which are critical in treating depression and anxiety disorders. The unique structure of this compound allows it to fit into specific receptor sites, enhancing its binding affinity compared to other structural analogs.

Case Studies

- Antidepressant Activity : A study explored the effects of cyclopropylamines, including this compound, on serotonin receptors. The findings indicated that these compounds could increase serotonin levels in synaptic clefts, suggesting their potential as antidepressants.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of cyclopropyl alcohols. Results demonstrated that these compounds could reduce oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropyl Group : Using cyclopropanation techniques on suitable precursors.

- Alcohol Functionalization : Employing reduction reactions to introduce hydroxyl groups.

The synthesis pathway is crucial for developing derivatives that may exhibit enhanced biological activity or specificity towards certain biological targets.

Comparative Biological Activity Table

特性

IUPAC Name |

1-cyclopropylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQQUHYWTTUEQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。